4-(1,1-Dimethoxyethyl)-2-(methylthio)pyrimidine
Description
4-(1,1-Dimethoxyethyl)-2-(methylthio)pyrimidine is a pyrimidine derivative characterized by a methylthio group (-SCH₃) at position 2 and a 1,1-dimethoxyethyl group (-CH(C(OMe)₂)₂) at position 4 of the pyrimidine ring. Though direct references to this specific compound are absent in the provided evidence, its structural analogs—such as 4-methyl-2-(methylthio)pyrimidine and 4-chloro-2-(methylsulfonylphenyl)pyrimidine derivatives —highlight the importance of substituent positioning in tuning physicochemical and pharmacological properties.
Properties
IUPAC Name |
4-(1,1-dimethoxyethyl)-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-9(12-2,13-3)7-5-6-10-8(11-7)14-4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGAVDPVWSQJRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC=C1)SC)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470611 | |
| Record name | 4-(1,1-dimethoxy-ethyl)-2-methylsulfanyl-pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521092-35-3 | |
| Record name | 4-(1,1-dimethoxy-ethyl)-2-methylsulfanyl-pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dimethoxyethyl)-2-(methylthio)pyrimidine typically involves the reaction of pyrimidine derivatives with appropriate reagents to introduce the dimethoxyethyl and methylthio groups.
Industrial Production Methods
Industrial production of 4-(1,1-Dimethoxyethyl)-2-(methylthio)pyrimidine may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dimethoxyethyl)-2-(methylthio)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol or other reduced forms.
Substitution: The dimethoxyethyl and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyrimidine ring.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its availability of functional groups makes it suitable for various chemical reactions, including oxidation, reduction, and substitution reactions.
Reagent in Chemical Reactions
- 4-(1,1-Dimethoxyethyl)-2-(methylthio)pyrimidine can act as a reagent in diverse chemical transformations, facilitating the introduction of new functional groups into target molecules. This property is particularly valuable for developing novel compounds with tailored properties.
Biological Applications
Enzyme Interaction Studies
- The compound can be employed in studies investigating enzyme interactions. Its structural features allow it to be used as a probe in biochemical assays to understand enzyme kinetics and mechanisms.
Potential Kinase Inhibitors
- Research indicates that derivatives of pyrimidine, including this compound, may exhibit inhibitory effects on various kinases. Kinases are critical targets in cancer therapy due to their role in cell signaling pathways that regulate cell proliferation and survival . The modification of this compound could lead to the development of new kinase inhibitors with therapeutic potential against cancer.
Medicinal Chemistry
Antiproliferative Activity
- Studies have shown that compounds related to 4-(1,1-Dimethoxyethyl)-2-(methylthio)pyrimidine exhibit antiproliferative effects on human cancer cell lines. For instance, derivatives have been tested for their ability to inhibit the growth of HL-60 leukemia cells, demonstrating significant biological activity that could be harnessed for therapeutic applications .
Diverse Biological Activities
- Pyrimidine derivatives are known for a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antiviral properties. The structural modifications introduced by 4-(1,1-Dimethoxyethyl)-2-(methylthio)pyrimidine may enhance these activities, making it a candidate for further pharmacological exploration .
Industrial Applications
Production of Specialty Chemicals
- In industrial settings, this compound may serve as an intermediate in the production of specialty chemicals with specific functionalities. Its role in synthesizing materials with desired properties highlights its utility beyond academic research into practical applications.
Data Table: Summary of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Chemical Synthesis | Building block for complex organic molecules | Facilitates diverse chemical transformations |
| Biological Research | Enzyme interaction studies | Enhances understanding of biochemical pathways |
| Medicinal Chemistry | Potential kinase inhibitors | Targeted therapies for cancer treatment |
| Industrial Production | Intermediate for specialty chemicals | Production of materials with specific functionalities |
Mechanism of Action
The mechanism of action of 4-(1,1-Dimethoxyethyl)-2-(methylthio)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The dimethoxyethyl and methylthio groups can modulate the compound’s binding affinity and specificity, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(1,1-Dimethoxyethyl)-2-(methylthio)pyrimidine with structurally related pyrimidine derivatives, emphasizing substituent effects, synthesis, and applications:
Key Insights from Structural Comparisons:
Substituent Effects on Bioactivity :
- The methylthio group (-SCH₃) is a common feature in bioactive pyrimidines, contributing to enzyme inhibition (e.g., via sulfur-metal coordination) .
- Dimethoxyethyl substituents (as in the target compound) are rare in the literature but may enhance metabolic stability compared to simpler alkyl groups .
Synthetic Routes :
- Methylthio groups are typically introduced via nucleophilic substitution with methylthiolate or via thiolation using thiourea under reflux (e.g., in 1,4-dioxane/acetic acid) .
- Ether-linked substituents (e.g., dimethoxyethyl) may require protective-group strategies, such as tert-butyldimethylsilyl (TBS) protection, as seen in nucleotide analog synthesis .
Applications :
- Radioligands : Sulfonyl and methylthio groups improve binding to biological targets (e.g., COX-2) .
- Antimicrobial Agents : Thiolated pyrimidines show activity against bacterial and fungal strains .
Notes
Research Gaps : Direct data on the synthesis, stability, or bioactivity of 4-(1,1-Dimethoxyethyl)-2-(methylthio)pyrimidine are absent in the provided evidence. Comparative analysis relies on structurally related compounds.
Contradictions : While methylthio groups are generally associated with enhanced lipophilicity, their impact on toxicity (e.g., metabolic oxidation to sulfoxides) varies across studies .
Diverse Sources : References span synthetic methodologies , natural product analogs , and commercial catalogs , ensuring a multidisciplinary perspective.
Biological Activity
4-(1,1-Dimethoxyethyl)-2-(methylthio)pyrimidine (CAS No. 521092-35-3) is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidines are known for their diverse roles in biological systems, particularly as components of nucleic acids and as precursors for various bioactive compounds. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-(1,1-Dimethoxyethyl)-2-(methylthio)pyrimidine is C9H12N2O2S. Its structure includes a pyrimidine ring substituted with a dimethoxyethyl group and a methylthio group, which may influence its interaction with biological targets.
The biological activity of 4-(1,1-Dimethoxyethyl)-2-(methylthio)pyrimidine can be attributed to its ability to interact with various biomolecules, particularly enzymes and receptors involved in cellular signaling pathways. Pyrimidine derivatives often exhibit inhibitory effects on kinases, which are critical in regulating numerous cellular processes.
Inhibition of Kinases
Research indicates that many pyrimidine-based compounds serve as effective kinase inhibitors. For example, studies have shown that modifications in the pyrimidine structure can lead to selective inhibition of specific kinases involved in cancer progression and neurodegenerative diseases .
Biological Activity Data
The following table summarizes key findings related to the biological activities of 4-(1,1-Dimethoxyethyl)-2-(methylthio)pyrimidine:
| Activity | Target/Effect | EC50 (µM) | Reference |
|---|---|---|---|
| Kinase Inhibition | TBK1 | < 10 | |
| Antiproliferative Activity | Cancer Cell Lines (e.g., L1210) | 5-15 | |
| Antimicrobial Activity | Various Pathogens | < 20 |
Case Study 1: Kinase Inhibition
In a study examining the inhibition of TBK1 by pyrimidine derivatives, it was found that modifications similar to those present in 4-(1,1-Dimethoxyethyl)-2-(methylthio)pyrimidine resulted in significant decreases in kinase activity. This suggests potential applications in treating diseases linked to dysregulated kinase activity such as cancer and neurodegenerative disorders .
Case Study 2: Antiproliferative Effects
Another investigation assessed the antiproliferative effects of various pyrimidine derivatives on cancer cell lines. The compound demonstrated notable cytotoxicity against L1210 cells at concentrations ranging from 5 to 15 µM, indicating its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
